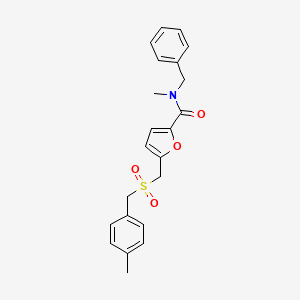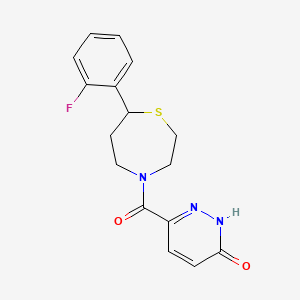
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives generally contains nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring . The specific molecular structure of “6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving pyridazinone derivatives can be quite diverse, depending on the specific substituents present on the molecule . Without specific information on “6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one”, it’s difficult to provide a detailed analysis of its chemical reactions.
Scientific Research Applications
Synthesis and Chemical Properties
Studies on related pyridazinone derivatives and fluorinated compounds highlight innovative synthesis methods and chemical properties essential for developing pharmaceutical agents and materials with specific functionalities. For instance, Pattison et al. (2009) explored polysubstituted pyridazinones from sequential nucleophilic substitution reactions, offering a pathway to design diverse polyfunctional systems potentially applicable in drug discovery (Pattison, Sandford, Yufit, Howard, & Christopher, 2009). Similarly, research on fluorinated benzothiazoles by Hutchinson et al. (2001) underscores the significance of fluorine in modulating the biological activity of molecules, a principle that can extend to pyridazinone derivatives (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Biological Activities and Potential Therapeutic Applications
The exploration of novel heterocyclic compounds, such as pyridazinones, for biological activities is a recurrent theme in medicinal chemistry. Abdel-Rahman, Makki, & Al-Romaizan (2014) synthesized novel fluorine-substituted heterobicyclic nitrogen systems, investigating their potential as HIV-1 activity inhibitors, which showcases the therapeutic potential of such compounds (Abdel-Rahman, Makki, & Al-Romaizan, 2014). Another study by Hammam, El-Salam, Mohamed, & Hafez (2005) on novel fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity illustrates the impact of structural modifications on the anticancer potential of fluorinated compounds (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Material Science and Imaging Applications
The functionalization of molecules with specific groups, such as fluorine, can also have implications beyond pharmacology, including material science and imaging applications. Fookes et al. (2008) synthesized and evaluated fluorine-substituted compounds for studying the peripheral benzodiazepine receptor using positron emission tomography, highlighting the role of fluorinated molecules in developing imaging agents (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Mechanism of Action
The mechanism of action of pyridazinone derivatives can vary widely depending on their specific structure and the biological target they interact with . Without more specific information on “6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one”, it’s difficult to provide a detailed analysis of its mechanism of action.
Future Directions
The future directions for research on pyridazinone derivatives could include further exploration of their pharmacological activities, development of more efficient synthesis methods, and investigation of their safety and toxicity profiles . For “6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one”, specific future directions would depend on the results of initial studies on this compound.
properties
IUPAC Name |
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-12-4-2-1-3-11(12)14-7-8-20(9-10-23-14)16(22)13-5-6-15(21)19-18-13/h1-6,14H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKAVQDIVARSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/no-structure.png)
![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)
![N-tert-butyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B2459650.png)


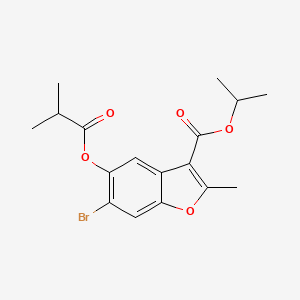
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2459654.png)
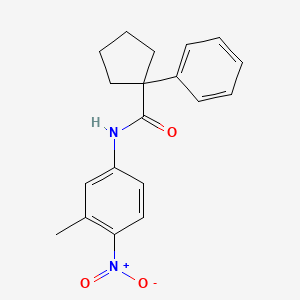
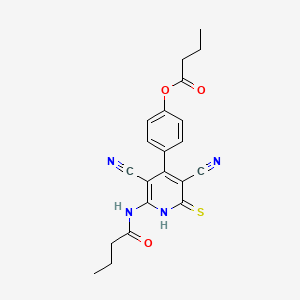

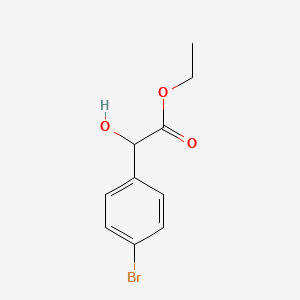
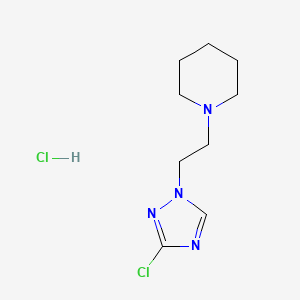
![4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine](/img/structure/B2459665.png)
